Product packaging for 2-(8-Bromooctyl)-5-hexylfuran(Cat. No.:CAS No. 88646-92-8)

2-(8-Bromooctyl)-5-hexylfuran

Cat. No.: B12918506
CAS No.: 88646-92-8
M. Wt: 343.3 g/mol
InChI Key: DTPNWHKWRVEOOX-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Ring Systems in Organic Synthesis and Materials Science

The furan nucleus is a privileged scaffold in organic synthesis due to its versatile reactivity. It can participate in a variety of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. tandfonline.com As a synthon, the furan ring can be manipulated to yield a range of functionalities, such as 1,4-dicarbonyl compounds, which are valuable intermediates in the synthesis of other cyclic and acyclic molecules.

In the realm of materials science, furan-based compounds are gaining prominence as sustainable alternatives to petroleum-derived materials. researchgate.net The ability to derive furan and its derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), from renewable biomass sources makes them attractive building blocks for green chemistry. researchgate.netacs.org These bio-based furanic platforms are being extensively investigated for the synthesis of a new generation of polymers, including polyesters, polyamides, and conjugated polymers with applications in organic electronics. researchgate.netacs.org Furan-containing polymers have shown potential in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). figshare.comaimspress.com

Overview of 2,5-Disubstituted Furan Architectures

The 2,5-disubstituted furan motif is a particularly important structural class within furan chemistry. The substitution at these two positions allows for the extension of the conjugated system and the tuning of the electronic and physical properties of the resulting molecules and polymers. A variety of synthetic methods have been developed for the preparation of 2,5-disubstituted furans, often involving the cyclization of acyclic precursors or the functionalization of a pre-existing furan ring.

Modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have become indispensable for the synthesis of 2,5-disubstituted furans. mdpi-res.comacs.org Techniques like the Kumada, Stille, and Negishi couplings enable the efficient formation of carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 2- and 5-positions of the furan ring. mdpi-res.comresearchgate.netnih.gov These methods are often characterized by their high yields and tolerance to various functional groups.

The table below summarizes some of the key cross-coupling reactions utilized in the synthesis of substituted furans.

Coupling Reaction Catalyst Reactants Key Features
Kumada Coupling Nickel or PalladiumGrignard reagent (R-MgX) and an organic halide (R'-X)Useful for forming C-C bonds with a variety of alkyl, aryl, or vinyl groups. researchgate.netsymeres.com
Stille Coupling PalladiumOrganostannane (R-SnR'3) and an organic halide (R''-X)Tolerant to a wide range of functional groups. mdpi-res.comacs.org
Negishi Coupling Nickel or PalladiumOrganozinc compound (R-ZnX) and an organic halide (R'-X)Allows for the coupling of sp³, sp², and sp hybridized carbon atoms. aimspress.comnih.gov

The ability to precisely control the substitution pattern in 2,5-disubstituted furans is crucial for their application in materials science. For instance, in the field of conducting polymers, the nature of the substituents at the 2- and 5-positions significantly influences the polymer's solubility, processability, and electronic properties, such as the bandgap and charge carrier mobility. nih.gov

Contextualizing 2-(8-Bromooctyl)-5-hexylfuran within Contemporary Furan Research

The chemical compound this compound is a specific example of a 2,5-disubstituted furan. Its structure, featuring a hexyl group and an 8-bromooctyl group attached to the furan ring, suggests its potential utility as a monomer in the synthesis of functional polymers. The hexyl group enhances solubility in organic solvents, a critical factor for the solution-based processing of polymers for electronic devices. acs.org The terminal bromine atom on the octyl chain serves as a reactive handle for polymerization through various cross-coupling reactions. cmu.edu

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure is highly analogous to monomers used in the synthesis of furan-based conducting polymers for applications in organic electronics. nih.govuark.edu The synthesis of such a molecule would likely involve the sequential functionalization of a furan ring, potentially utilizing Grignard reagents and cross-coupling reactions to introduce the alkyl and bromoalkyl chains.

The table below outlines the key characteristics of this compound based on its chemical structure and comparison with similar compounds found in the literature.

Property Description
IUPAC Name This compound
Molecular Formula C18H31BrO
Molecular Weight 343.35 g/mol
CAS Number 88646-92-8
Key Structural Features Furan ring, hexyl chain, 8-bromooctyl chain

The contemporary research context for this compound lies firmly within the development of novel organic semiconducting materials. The combination of a furan core with flexible alkyl chains and a polymerizable group is a common design strategy for creating processable and functional materials for organic solar cells and transistors. aimspress.comcmu.edu The study of polymers derived from monomers like this compound would contribute to the broader understanding of structure-property relationships in furan-based conjugated systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31BrO B12918506 2-(8-Bromooctyl)-5-hexylfuran CAS No. 88646-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88646-92-8

Molecular Formula

C18H31BrO

Molecular Weight

343.3 g/mol

IUPAC Name

2-(8-bromooctyl)-5-hexylfuran

InChI

InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3

InChI Key

DTPNWHKWRVEOOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCCBr

Origin of Product

United States

Reactivity and Transformation of 2 8 Bromooctyl 5 Hexylfuran

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring in Disubstituted Systems

The furan ring in 2-(8-Bromooctyl)-5-hexylfuran is a 2,5-disubstituted system. The two alkyl substituents, being electron-donating groups, increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. In contrast, the electron-rich nature of the ring makes it inherently resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Electrophilic Reactivity:

Electrophilic aromatic substitution on furan preferentially occurs at the C2 and C5 positions due to the superior stabilization of the carbocation intermediate through resonance. quora.com Since these positions are already occupied in this compound, electrophilic attack is directed to the C3 and C4 positions. While the alkyl groups activate the ring, the reactivity at the C3 and C4 positions is generally lower than that of the C2/C5 positions in unsubstituted furan. Common electrophilic substitution reactions applicable to such systems include:

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The reaction conditions for these substitutions must be carefully controlled, as the high reactivity of the activated furan ring can lead to polymerization or ring-opening under harsh acidic conditions.

Nucleophilic Reactivity:

Nucleophilic aromatic substitution on the furan ring of this compound is energetically unfavorable. The electron-donating alkyl groups further decrease the ring's susceptibility to attack by nucleophiles. Such reactions are generally not a viable pathway for the transformation of 2,5-dialkylfurans.

Transformations Involving the Terminal Bromo-Group

The 8-bromooctyl side chain provides a key site for a variety of synthetic modifications, primarily through reactions typical of primary alkyl halides.

Cross-Coupling Reactions and Mechanistic Investigations of Bromofuran Reactivity

The terminal bromine atom is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon bond formation. Although the bromine is on the alkyl chain and not directly on the furan ring (a "bromofuran"), these coupling strategies are highly relevant.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This allows for the attachment of various aryl, vinyl, or other alkyl groups to the end of the octyl chain. Recent advancements have expanded the scope of Suzuki reactions to include unactivated alkyl bromides under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org The mechanism involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid species and reductive elimination to yield the coupled product. harvard.edu

Grignard Reagent Formation and Coupling: The terminal bromide can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like THF or diethyl ether. researchgate.netschnyderchemsafety.comyoutube.com This organomagnesium halide, 2-(8-(magnesiobromo)octyl)-5-hexylfuran, is a powerful nucleophile. It can then be reacted with a wide array of electrophiles, such as aldehydes, ketones, esters, and CO2, to introduce new functional groups. youtube.com The formation of the Grignard reagent is a surface reaction on the magnesium metal and can sometimes be accompanied by side reactions like Wurtz coupling. researchgate.netunp.edu.ar

The table below illustrates potential cross-coupling reactions involving the terminal bromo-group.

Reaction TypeCoupling PartnerCatalyst/ReagentsPotential Product
Suzuki CouplingPhenylboronic acidPd(OAc)2/PCy3, K3PO42-Hexyl-5-(8-phenyloctyl)furan
Grignard FormationMg, THF-2-(8-(Magnesiobromo)octyl)-5-hexylfuran
Reaction of GrignardBenzaldehyde1. Mg, THF; 2. PhCHO1-Phenyl-1-(8-(5-hexylfuran-2-yl)octyl)methanol

Nucleophilic Substitution Reactions on the Bromoalkyl Chain

The primary alkyl bromide of the 8-bromooctyl chain is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orggeeksforgeeks.org In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.orgmasterorganicchemistry.com This pathway is favored for primary halides due to minimal steric hindrance. libretexts.org

A wide variety of nucleophiles can be employed to replace the bromine atom, leading to a diverse array of derivatives: geeksforgeeks.orgchemguide.co.uk

Hydroxides (e.g., NaOH): to form alcohols.

Alkoxides (e.g., NaOEt): to form ethers.

Cyanide (e.g., KCN): to form nitriles, which can be further hydrolyzed to carboxylic acids. chemguide.co.uk

Azides (e.g., NaN3): to form alkyl azides, which can be reduced to primary amines.

Iodide (e.g., NaI): to form the corresponding iodoalkane, which is an even better substrate for substitution reactions. study.com

Amines (e.g., NH3): to form primary amines.

The table below summarizes typical SN2 reactions for the bromoalkyl chain.

NucleophileReagent ExampleProduct Functional Group
HydroxideNaOHAlcohol (-OH)
CyanideKCNNitrile (-CN)
AzideNaN3Azide (-N3)
AmmoniaNH3Amine (-NH2)
EthoxideNaOCH2CH3Ether (-OCH2CH3)

Reactivity of the Hexyl Chain under Various Reaction Conditions

The hexyl chain, being a saturated alkyl group, is generally the least reactive part of the molecule under ionic conditions. Its reactivity is primarily confined to free-radical pathways, typically initiated by heat or UV light. libretexts.org

A key site of potential reactivity is the methylene (B1212753) group (–CH2–) adjacent to the furan ring (the α-position). The C-H bonds at this position are "benzylic-like" and are weaker than other C-H bonds in the chain due to the ability of the furan ring to stabilize an adjacent radical or carbocation. This enhanced reactivity allows for selective functionalization at this position.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a bromine atom at the α-position of the hexyl chain.

Oxidation: Strong oxidizing agents can potentially oxidize the α-methylene group to a carbonyl group.

Reactions with Hydroxyl Radicals: Studies on alkylated furans have shown that H-atom abstraction can occur from the substituent groups, particularly at higher temperatures. whiterose.ac.ukresearchgate.net

Oxidative Manipulations and Ring-Opening Reactions of Furan Derivatives

The electron-rich furan ring is sensitive to oxidation, which can lead to a variety of useful products through ring-opening or rearrangement pathways. acs.org

Singlet Oxygen Oxidation: The reaction of 2,5-dialkylfurans with singlet oxygen (¹O₂), typically generated photochemically, results in a [4+2] cycloaddition to form an unstable endoperoxide (ozonide). uoc.gracs.org This intermediate can be rearranged under various conditions. For instance, in the presence of water or alcohols, it can lead to the formation of γ-hydroxybutenolides or other acyclic dicarbonyl compounds. acs.orgresearchgate.net This transformation can be part of a cascade sequence to build complex molecular architectures. rsc.org

Achmatowicz Reaction: The Achmatowicz reaction is a powerful transformation that converts a furan into a dihydropyranone. wikipedia.org While the classic reaction starts with a furfuryl alcohol, modifications exist for other furan derivatives. The process involves an oxidative ring expansion. For a 2,5-dialkylfuran, oxidation (e.g., with m-CPBA or Br₂/MeOH) followed by acidic workup can lead to the formation of a substituted pyranone derivative. nih.govnih.gov This reaction is highly valuable in the synthesis of carbohydrates and other polyoxygenated natural products. polishtechnicalreview.com

Hydrogenation and Ring Rearrangement Pathways of Furan Rings

The furan ring can undergo reduction (hydrogenation) to yield more saturated heterocyclic structures, or it can rearrange under certain catalytic conditions.

Hydrogenation: The catalytic hydrogenation of 2,5-disubstituted furans typically yields the corresponding 2,5-disubstituted tetrahydrofuran. researchgate.net This reaction involves the addition of hydrogen across the double bonds of the furan ring. A variety of catalysts can be used, including noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) on a carbon support, as well as nickel (Ni) catalysts. nih.govmdpi.com The stereochemistry of the product (cis or trans) can often be controlled by the choice of catalyst and reaction conditions. Over-hydrogenation can sometimes lead to ring-opening and the formation of the corresponding diol (2,5-hexadecanediol in this case). researchgate.net

Ring Rearrangement: Under specific conditions, typically involving acid catalysts and hydrogen pressure, the furan ring can undergo rearrangement. For example, some furans can be converted to cyclopentanone (B42830) derivatives, although this is more common for furans bearing specific functional groups like furfural (B47365) or furfuryl alcohol. rsc.org

The following table outlines the products from hydrogenation of the target compound.

ReactionCatalyst/ConditionsMajor ProductPotential Byproduct
Ring HydrogenationH2, Pd/C or PtO22-(8-Bromooctyl)-5-hexyltetrahydrofuran2-Hexyl-5-octyltetrahydrofuran (dehalogenation)
HydrogenolysisH2, High Temp/Pressure, AcidHexadecan-2,5-diolHexadecane

Catalytic Systems in the Chemistry of 2 8 Bromooctyl 5 Hexylfuran

Homogeneous Catalysis for Furan (B31954) Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. This approach is instrumental in the precise functionalization of furan rings.

Palladium-Catalyzed Reactions (e.g., Heck Reaction, C-H activation)

Palladium catalysis is a cornerstone in synthetic organic chemistry, offering powerful tools for C-C and C-heteroatom bond formation. For furan derivatives, palladium-catalyzed reactions are particularly effective for introducing functional groups onto the furan core. researchgate.net

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be adapted for furan chemistry. researchgate.net For instance, a domino Heck/cross-coupling reaction sequence can be employed to construct furan-linked bisheterocycles. rsc.org This process involves an intramolecular carbopalladation followed by a cross-coupling, efficiently forming multiple C-C and C-O bonds in a single operation. rsc.org A redox-relay Heck reaction has also been used to synthesize substituted tetrahydrofurans from simple diols, demonstrating the versatility of this approach in creating furan-related structures. nih.gov

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. acs.orgbenthamdirect.comingentaconnect.com Palladium catalysts can selectively activate C-H bonds on the furan ring, typically at the C2 or C5 positions, for coupling with aryl halides or triflates. acs.orgresearchgate.net This method provides an environmentally and economically attractive route to arylated furans. acs.org The choice of ligand is crucial, with tetradentate ligands like Tedicyp showing high efficiency. acs.org PEPPSI-type Pd(II) complexes have also proven effective in the C-H activation of furan derivatives for cross-coupling with aryl bromides, achieving high conversions under optimized conditions. mdpi.com

These reactions often proceed through a mechanism involving oxidative addition of the aryl halide to the palladium center, followed by C-H activation of the furan, and reductive elimination to yield the arylated product. thieme-connect.com The development of these methods allows for the direct synthesis of complex molecules like oligoaryls containing furan moieties by combining furan annulation with Heck and Sonogashira reactions. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Furan Chemistry
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Direct C-H Arylation[Pd(C₃H₅)Cl]₂ / TedicypFuran derivatives, Aryl bromidesHigh efficiency at low catalyst loadings. acs.org
Domino Heck/Cross-CouplingPd(OAc)₂Alkene-tethered aryl iodides, β-chloroenonesForms one C-O and two C-C bonds in a single operation. rsc.org
Michael-Heck AnnulationPd(OAc)₂ / Phosphine(Z)-β-halo allylic alcohols, Activated alkynesVersatile synthesis of highly substituted polyalkyl furans. escholarship.org
Annulation of Alkynyl Keto EstersPd(PPh₃)₄ / K₂CO₃Alkyl 3-oxo-6-heptynoates, Aryl halidesProvides a route to 2,5-disubstituted furans. acs.org

Copper-Catalyzed Transformations and Aerobic Oxidative Coupling

Copper catalysts, being more abundant and less expensive than palladium, offer a sustainable alternative for furan functionalization. Copper-catalyzed reactions include C-C and C-heteroatom bond formations, often utilizing oxygen or air as the ultimate oxidant. rsc.org

Aerobic oxidative coupling is a prominent example of copper's utility. This method allows for the direct coupling of furans with other heterocycles, such as indoles, using inexpensive copper salts like CuCl₂·2H₂O. rsc.org These reactions are atom-economical and can proceed in the presence of air without the need for external ligands or additives. rsc.org The mechanism is often described as an "oxidase-type" pathway, where the turnover-limiting step is the aerobic oxidation of a Cu(I) species to a reactive Cu(II) species, which then promotes the coupling. nih.govacs.org Such copper-catalyzed aerobic oxidative C-H/N-H coupling has been developed for synthesizing various pyrazines from ketones and diamines. researchgate.net

Beyond oxidative coupling, copper catalysts are effective in various cyclization and cycloaddition reactions to synthesize the furan ring itself. For instance, copper can catalyze the intramolecular O-vinylation of ketones to form furans or promote [4+1] cycloadditions between diazoacetates and acetylenic ketones. hud.ac.uk Copper catalysis has also been shown to be effective in the C7a–O bond-forming cyclization of 1-(2-haloaryl)ketones to produce benzo[b]furans, sometimes requiring only trace (ppm) amounts of copper that may be present as an impurity in other metal salts. nih.gov

Gold-Catalyzed Cyclizations and Rearrangements

Gold catalysis has become a powerful tool for synthesizing complex organic molecules, particularly through the activation of alkynes and allenes. thieme-connect.com In furan chemistry, gold catalysts excel at promoting cycloisomerization and rearrangement reactions that lead to highly substituted furan rings or fused aromatic systems. acs.orgnih.govresearchgate.net

Gold(I) complexes are potent electrophiles that activate C-C triple bonds towards nucleophilic attack. thieme-connect.com This property is exploited in the cyclization of various precursors. For example, gold catalysts can trigger a cascade reaction involving a propargyl-Claisen rearrangement followed by heterocyclization to yield tri- and tetrasubstituted furans from propargyl vinyl ethers. researchgate.net Similarly, the gold-catalyzed cycloisomerization of furan/ynes provides efficient access to protected 1-naphthol (B170400) derivatives. acs.org

Gold-catalyzed reactions often proceed through complex mechanistic pathways involving rearrangements. A gold-catalyzed cascade cyclization/1,2-rearrangement of 1-(2-furanyl)phenyl propargyl alcohols has been developed to produce multisubstituted 1-naphthols. nih.gov Gold catalysts can also mediate the spirocyclization of aniline-tethered furan-ynones, leading to polycyclic structures. acs.org The combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst enables a one-pot, three-step cascade synthesis of substituted furans from propargyl alcohols and alkynes. organic-chemistry.org

Heterogeneous Catalysis and Nanomaterials in Furan Chemistry

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, aligning with the principles of green chemistry. This is particularly relevant in the large-scale production of furan-based chemicals from biomass.

Metal-Based Nanocatalysts (e.g., Fe, Co, Ni, Cu, ZnO-TiO2 nanoparticles)

Non-noble metal nanocatalysts, including those based on iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu), have been extensively studied for upgrading biomass-derived furan derivatives. frontiersin.org These catalysts are particularly active in hydrogenation and hydrodeoxygenation reactions. For example, Cu-based catalysts show high selectivity for the hydrogenation of the carbonyl group in furfural (B47365) to produce furfuryl alcohol, as Cu has a weak affinity for the C=C bonds of the furan ring. frontiersin.org

Bimetallic catalysts often exhibit synergistic effects. A trimetallic copper, cobalt, and lanthanum-based catalyst was effective for the direct hydrogenation of furfural to pentanediols, with the different metals playing distinct roles: lanthanum provides basic sites for C=O group adsorption, while CoOx species are active sites for C-O bond breaking in the furan ring. mdpi.com

Metal oxide nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO₂), are widely used as photocatalysts or catalyst supports. mdpi.com Anchoring metal cocatalysts (like Cu, Co, Ni) onto ZnO or TiO₂ can enhance catalytic activity by reducing the recombination of photogenerated electron-hole pairs. mdpi.com These materials are effective in the degradation of organic pollutants and have potential applications in selective oxidation reactions in furan chemistry.

Table 2: Examples of Heterogeneous Nanocatalysts in Furan Chemistry
CatalystReaction TypeSubstrateProductKey FeaturesReference
Cu-Fe/SiO₂HydrogenationFurfuralFurfuryl alcohol / 2-MethylfuranSelectivity altered by pre-reduction of Fe species. frontiersin.org
Cu-Co-LaHydrogenation / Ring OpeningFurfural1,2-Pentanediol, 1,5-PentanediolSynergistic interaction between metals for high selectivity. mdpi.com
(CePO₄)₀.₁₆/Co₂PHydrogenationLevulinic Acid (LA)γ-Valerolactone (GVL)High conversion and yield under mild conditions. frontiersin.org
Metal-anchored ZnO/TiO₂PhotocatalysisOrganic PollutantsDegradation ProductsEnhanced stability and photocatalytic efficiency. mdpi.com

Zeolite and Polyoxometalate Catalysis for Biomass Conversion Intermediates

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity, making them excellent catalysts for various biomass conversion processes. frontiersin.orgtandfonline.com They are used in the catalytic fast pyrolysis of biomass to produce platform molecules like furans. mdpi.com The shape selectivity of zeolites can be exploited to control reaction pathways; for instance, encapsulating palladium nanoparticles within zeolite crystals significantly enhances the selectivity for furan products during furfural hydrogenation by controlling the diffusion of reactants and products. researchgate.net Zeolites also catalyze the conversion of furans into valuable aromatics, such as ethylbenzene, through alkylation and Diels-Alder cycloaddition reactions. acs.org

Polyoxometalates (POMs) are anionic metal-oxo clusters with tunable Brønsted/Lewis acidity and redox properties. nih.govrsc.org These features make them highly effective and environmentally benign catalysts for biomass valorization. nih.govrsc.org POMs have been successfully used to catalyze the dehydration of carbohydrates like fructose (B13574) and xylose into 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, respectively, with high yields and selectivities. researchgate.net Supported POMs, such as those on K-10 clay, can facilitate tandem reactions like the hydrogenation-hydrogenolysis of HMF to 2,5-dimethylfuran (B142691) (2,5-DMF). rsc.org The ability to switch the catalytic function of a POM by changing the reaction atmosphere (e.g., from oxidative to reductive) further highlights their versatility in converting biomass intermediates into different valuable chemicals. acs.org

Organocatalysis and Non-Metal Catalysts in the Chemistry of 2-(8-Bromooctyl)-5-hexylfuran

The synthesis of 2,5-disubstituted furans, such as this compound, can be achieved through various catalytic systems. While traditional methods often rely on metal catalysts, there is a growing interest in organocatalysis and the use of non-metal catalysts like iodine and phosphoric acid due to their mild reaction conditions, lower toxicity, and affordability. organic-chemistry.org

Organocatalytic approaches to furan synthesis often involve the activation of substrates through the formation of reactive intermediates. For instance, γ-hydroxy enals can be used as starting materials in organocatalytic modular syntheses to produce 2-functionalized 2,5-dihydrofurans. researchgate.netnih.govrsc.org These dihydrofurans can subsequently be aromatized to yield the corresponding furan derivatives. While direct synthesis of this compound using this specific organocatalytic method has not been detailed in the literature, the principles can be extended to long-chain aliphatic substrates.

Iodine has emerged as a practical and mild catalyst for the synthesis of substituted furans. vhu.edu.vn It can catalyze the cyclization of various precursors under solvent-free conditions at ambient temperatures. organic-chemistry.org For example, the iodine-catalyzed synthesis of 3-carboxy-2,5-disubstituted furans from α-propargyl-β-ketoester substrates has been reported to be efficient with a 15 mol% catalyst loading. vhu.edu.vn The reaction tolerates a range of functional groups, including both electron-rich and electron-deficient aryl and alkyl substituents, suggesting its potential applicability to the synthesis of furans with long alkyl chains like this compound. organic-chemistry.org

Phosphoric acid is another key non-metal catalyst, particularly in the context of the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is one of the most significant for preparing furans. organic-chemistry.org Chiral phosphoric acids have also been utilized in asymmetric additions to generate precursors for substituted cyclic ethers, demonstrating their versatility in catalyzing cyclization reactions. nih.govnih.govescholarship.org A plausible synthetic route to this compound could involve the phosphoric acid-catalyzed cyclization of a corresponding 1,4-dicarbonyl precursor.

The following table summarizes the key features of these catalytic systems in the context of 2,5-disubstituted furan synthesis.

Table 1: Comparison of Catalytic Systems for 2,5-Disubstituted Furan Synthesis

Catalyst Type Catalyst Examples Key Features Potential Applicability to this compound
Organocatalysts Proline, Amines Mild reaction conditions, high functional group tolerance. researchgate.netnih.govrsc.org Applicable to the synthesis of dihydrofuran precursors which can be aromatized.
Iodine Molecular Iodine (I₂) Inexpensive, environmentally friendly, solvent-free conditions. organic-chemistry.orgvhu.edu.vn Potentially suitable for the direct cyclization of appropriate precursors with long alkyl chains.
Phosphoric Acid H₃PO₄, Chiral Phosphoric Acids Strong Brønsted acid, effective for Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgnih.gov Highly relevant for the cyclization of a 1,4-dicarbonyl precursor to the target furan.

Mechanistic Insights into Catalytic Cycles for 2,5-Disubstituted Furan Synthesis

The synthesis of 2,5-disubstituted furans through different catalytic pathways involves distinct mechanistic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methods to target molecules like this compound.

Paal-Knorr Furan Synthesis (Acid-Catalyzed)

The Paal-Knorr synthesis is a classic method for furan formation from 1,4-dicarbonyl compounds under acidic conditions, with catalysts such as phosphoric acid. wikipedia.orgorganic-chemistry.org The mechanism, elucidated by V. Amarnath and coworkers, involves the following key steps: researchgate.net

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, activating it towards nucleophilic attack. wikipedia.org

Enolization: The second carbonyl group tautomerizes to its enol form.

Intramolecular Cyclization: The enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. wikipedia.org

Dehydration: A series of dehydration steps, facilitated by the acidic medium, leads to the elimination of two water molecules and the formation of the aromatic furan ring.

Computational studies have further refined this mechanism, highlighting the importance of water-mediated pathways in the proton transfer and dehydration steps. rsc.org

Iodine-Catalyzed Furan Synthesis

The mechanism of iodine-catalyzed furan synthesis is believed to proceed through a pathway involving the activation of a carbonyl group. vhu.edu.vn For the cyclization of α-propargyl-β-ketoester substrates, the proposed mechanism involves: organic-chemistry.orgvhu.edu.vn

Coordination: Molecular iodine coordinates to the carbonyl oxygen, enhancing its electrophilicity.

Enol Tautomerization: Iodine facilitates the enol tautomerization, increasing the acidity of the enol intermediate. organic-chemistry.org

Carbocation Formation and Cyclization: This leads to the formation of a carbocation, which then undergoes intramolecular cyclization. organic-chemistry.org

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the iodine catalyst.

Density functional theory (DFT) calculations support a mechanism where the iodine atom acts as a Lewis acid, activating the substrate for cyclization. organic-chemistry.org

The synthesis of a structurally similar compound, 8-(5-hexyl-2-furyl)octanoic acid, has been reported, which provides a basis for a plausible synthetic route to this compound. rsc.org This synthesis involved the reaction of 2-hexylfuran (B1596440) with a derivative of suberic acid. Adapting this to form the bromooctyl side chain would likely involve a 1,4-dicarbonyl precursor that could then be cyclized using one of the catalytic methods described above.

The following table outlines the proposed mechanistic steps for the synthesis of a 2,5-disubstituted furan via the Paal-Knorr reaction.

Table 2: Mechanistic Steps in the Acid-Catalyzed Paal-Knorr Synthesis of a 2,5-Disubstituted Furan

Step Description Intermediate
1 Protonation of a carbonyl oxygen by an acid catalyst (e.g., H₃PO₄). Protonated 1,4-dicarbonyl compound
2 Tautomerization of the second carbonyl to its enol form. Enol intermediate
3 Intramolecular nucleophilic attack of the enol on the protonated carbonyl. Cyclic hemiacetal
4 Dehydration to form a dihydrofuran intermediate. Dihydrofuran derivative
5 A second dehydration step to yield the aromatic furan ring. 2,5-disubstituted furan

Advanced Spectroscopic and Computational Analysis of 2 8 Bromooctyl 5 Hexylfuran

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural verification of synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary information, which, when combined, allow for an unambiguous determination of the molecular structure of 2-(8-bromooctyl)-5-hexylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the furan (B31954) ring protons, the protons on the two alkyl chains, and the terminal methyl group. The protons on the furan ring are anticipated to appear in the aromatic region, typically around 5.8-6.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing bromine atom would be shifted downfield to approximately 3.4 ppm. The methylene groups alpha to the furan ring are expected around 2.6 ppm, while the numerous other methylene groups of the alkyl chains would form a complex multiplet in the 1.2-1.8 ppm range. The terminal methyl (-CH₃) protons of the hexyl group would appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon environment. The carbons of the furan ring are the most deshielded, with the quaternary carbons (C2 and C5) appearing significantly downfield (~152-158 ppm) and the protonated carbons (C3 and C4) appearing around 105-108 ppm. The carbon atom bonded to bromine (C-Br) is expected to have a chemical shift of about 34 ppm, while the other alkyl carbons would resonate in the 14-32 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Furan-H (C3, C4) 5.95 (d) 106.5
Furan-C (C2, C5) - 155.0
furan-C H₂- 2.60 (t) 28.2
-C H₂-Br 3.41 (t) 34.0
-(CH₂)₆-CH₂Br 1.85 (quint) 32.8
-(CH₂)₅-CH₂CH₂Br 1.43 (m) 28.7
-(CH₂)₄-CH₂- 1.30 (m) 29.2
-C H₃ (hexyl) 0.90 (t) 14.1
-CH₂-CH₃ (hexyl) 1.31 (m) 22.6

Predicted values are based on typical shifts for 2,5-dialkylfurans and bromoalkanes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₈H₃₁BrO), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M⁺ and M+2), separated by two mass units.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. chemguide.co.ukwikipedia.org The fragmentation of energetically unstable molecular ions is a well-documented process that helps reveal the structure of unknown molecules. wikipedia.org The most likely fragmentation pathways for this compound include:

Alpha-cleavage (Benzylic-like cleavage): The bonds between the furan ring and the alkyl chains are prone to breaking, as this leads to the formation of stable, resonance-delocalized furfuryl-type cations. whitman.edu

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺.

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to -CH₂- groups) would be observed due to the fragmentation of the octyl and hexyl chains.

Table 2: Predicted HRMS and Major ESI-MS Fragments for this compound

Ion/Fragment Formula Predicted m/z Description
[M]⁺ [C₁₈H₃₁⁷⁹BrO]⁺ 342.1558 Molecular Ion (⁷⁹Br)
[M+2]⁺ [C₁₈H₃₁⁸¹BrO]⁺ 344.1538 Molecular Ion (⁸¹Br)
[M-C₆H₁₃]⁺ [C₁₂H₁₈BrO]⁺ 257.0541 Loss of hexyl radical
[M-C₈H₁₆Br]⁺ [C₁₀H₁₅O]⁺ 151.1123 Loss of bromooctyl radical
[C₁₀H₁₅O]⁺ [C₁₀H₁₅O]⁺ 151.1123 Hexyl-furan fragment

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. specac.com For this compound, the IR spectrum would be dominated by absorptions from the alkyl chains and the furan ring.

Key expected absorption bands include:

C-H stretching: Strong absorptions between 2850-2960 cm⁻¹ due to the sp³ C-H bonds of the long alkyl chains. A weaker band may appear just above 3000 cm⁻¹ for the sp² C-H bonds on the furan ring. uomustansiriyah.edu.iq

C=C stretching: One or two bands of medium intensity around 1500-1600 cm⁻¹ corresponding to the carbon-carbon double bonds within the furan ring.

C-O-C stretching: A strong, characteristic band for the cyclic ether functionality of the furan ring, typically found in the 1000-1100 cm⁻¹ region.

C-Br stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, indicating the presence of the carbon-bromine bond. libretexts.org

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (sp³) Alkyl chains 2850 - 2960 (strong)
C-H stretch (sp²) Furan ring 3120 (weak)
C=C stretch Furan ring 1510, 1580 (medium)
C-O-C stretch Furan ring (ether) 1050 (strong)
C-H bend CH₂/CH₃ 1375, 1465 (medium)

Computational Chemistry and Theoretical Investigations

While spectroscopy provides experimental data on molecular structure, computational chemistry allows for the theoretical investigation of a molecule's properties, offering insights into its electronic structure, reactivity, and conformational dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules. mdpi.com By performing DFT calculations, typically using a functional like B3LYP, one can determine various electronic properties and reactivity descriptors for this compound. globalresearchonline.netnanobe.org

Key parameters derived from DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The distribution of these orbitals shows the most likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich furan ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps predict how the molecule will interact with other reagents.

Table 4: Hypothetical DFT-Calculated Electronic Properties (B3LYP/6-31G)*

Parameter Description Predicted Value
E(HOMO) Highest Occupied Molecular Orbital Energy -5.8 eV
E(LUMO) Lowest Unoccupied Molecular Orbital Energy -0.5 eV
ΔE (HOMO-LUMO Gap) Energy Gap 5.3 eV
Dipole Moment Measure of molecular polarity ~1.9 D

Values are estimates based on published data for similar furan derivatives.

Molecular Dynamics Simulations and Energy Framework Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding its dynamic behavior in various environments.

MD simulations can be used to:

Analyze Conformational Flexibility: The two long alkyl chains can adopt a vast number of conformations. MD simulations can map the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them.

Simulate Bulk Properties: By simulating a system containing many molecules, one can predict macroscopic properties such as density, viscosity, and diffusion coefficients. This is particularly relevant for understanding how these molecules might behave as part of a larger material, such as in organic electronics or polymer applications.

Study Intermolecular Interactions: Energy framework analysis, a tool often used in conjunction with MD, calculates the interaction energies between pairs of molecules in a simulated crystal lattice or aggregate. This allows for the visualization and quantification of intermolecular forces (e.g., van der Waals, electrostatic), which govern how molecules pack together in a condensed phase and influence material properties. Such simulations can provide insights into the structural stability and binding affinity of the compound within a larger system. mdpi.com

Studies on Aromaticity and Conformational Analysis of Disubstituted Furans

Aromaticity of the Furan Ring:

The furan ring is a five-membered heterocycle containing one oxygen atom, and it is classified as an aromatic compound. Its aromaticity arises from the delocalization of six π-electrons (four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom) in a planar, cyclic system, fulfilling Hückel's rule (4n+2 π electrons, where n=1). However, the aromaticity of furan is considered to be less pronounced than that of benzene, thiophene (B33073), and pyrrole (B145914). This is attributed to the higher electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, leading to less efficient delocalization around the ring.

The presence of alkyl substituents at the 2 and 5 positions, such as the hexyl and 8-bromooctyl groups in the target molecule, is expected to influence the aromaticity of the furan ring. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron donation can increase the electron density within the furan ring, potentially enhancing its aromatic character to a modest extent.

Computational Assessment of Aromaticity:

The aromaticity of this compound can be quantitatively assessed using computational methods. Two widely used indices for this purpose are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the analysis of bond lengths. For an ideal aromatic system, all bond lengths are equal, and the HOMA value is 1. Deviations from this ideal geometry, indicating bond length alternation, result in a lower HOMA value. For 2,5-dialkylfurans, the HOMA value for the furan ring is expected to be less than 1 but would likely show a slight increase compared to unsubstituted furan due to the electronic effects of the alkyl groups.

NICS: This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For the furan ring in this compound, a negative NICS value is anticipated, and its magnitude would provide a quantitative measure of its aromatic character.

Table 1: Expected Aromaticity Indices for the Furan Ring in this compound (Theoretical)

Aromaticity IndexExpected Value RangeInterpretation
HOMA0.7 - 0.9Indicates a moderate degree of aromaticity, with some deviation from ideal bond length equalization.
NICS(0) (ppm)-5 to -10A negative value confirms the presence of a diatropic ring current, characteristic of an aromatic system.
NICS(1) (ppm)-8 to -15Often a more reliable indicator of π-aromaticity, a negative value reinforces the aromatic character.

Note: These are estimated values based on general principles of furan chemistry and data for other substituted furans. Specific computational studies on this compound are required for precise values.

Conformational Analysis:

Spectroscopic and Computational Approaches to Conformational Analysis:

Computational Modeling: Molecular mechanics and Density Functional Theory (DFT) calculations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict bond lengths, bond angles, and dihedral angles for the lowest energy structures. The results of these calculations can then be correlated with experimental NMR data to provide a comprehensive picture of the conformational preferences.

Due to the length and flexibility of the alkyl chains, it is expected that this compound exists as a mixture of multiple conformers in solution at room temperature. The dominant conformations will be those that minimize steric hindrance between the two chains and between the chains and the furan ring. Extended, anti-periplanar arrangements of the alkyl chains are likely to be energetically favorable.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

Torsional AngleDescriptionExpected Low-Energy Conformations
C(furan)-C(α)-C(β)-C(γ) of the hexyl chainDefines the orientation of the initial segment of the hexyl group relative to the furan ring.Anti (approx. 180°)
C(furan)-C(α)-C(β)-C(γ) of the 8-bromooctyl chainDefines the orientation of the initial segment of the 8-bromooctyl group relative to the furan ring.Anti (approx. 180°)
C(γ)-C(δ)-C(ε)-C(ζ) within the alkyl chainsRepresentative of the internal conformations of the long alkyl chains.Predominantly anti (approx. 180°)

Advanced Research Directions and Potential Applications in Materials Science

2-(8-Bromooctyl)-5-hexylfuran as a Building Block for Polymeric Materials

The bifunctional nature of this compound, with its polymerizable furan (B31954) core and a reactive terminal bromine, makes it an excellent candidate as a monomer or building block for a new generation of polymeric materials.

There is a significant and rising demand for polymers derived from renewable resources to address environmental concerns and the depletion of fossil fuels. rsc.org Furan-based compounds are at the forefront of this movement, as key platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) can be produced from biomass sources such as sugars and lignocellulose. rsc.orgresearchgate.net These monomers are used to synthesize bio-based polyesters, polyamides, and polyurethanes. researchgate.netsemanticscholar.orgnih.gov For instance, 2,5-bis(hydroxymethyl)furan (BHMF), another HMF derivative, is a versatile building block for furanic polymers and has been successfully polymerized enzymatically using bio-based solvents. rsc.orgnih.govnih.gov

In this context, this compound represents a value-added, second-generation bio-based monomer. The furan moiety can be derived from biomass, and the alkyl chains can be incorporated through subsequent chemical modifications. Its integration into polymer chains can impart specific functionalities. The long, flexible alkyl groups (hexyl and octyl) can enhance solubility, lower the glass transition temperature, and introduce hydrophobicity into the final polymer. The terminal bromo- group on the octyl chain serves as a reactive handle for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or as a site for post-polymerization modification.

Table 1: Potential Contributions of this compound Structural Components to Polymer Properties

Structural Component Potential Property Contribution Rationale
Furan Ring Rigidity, Aromaticity, Crosslinking SiteThe heterocyclic aromatic ring provides stiffness to the polymer backbone. It can participate in Diels-Alder reactions for crosslinking. researchgate.net
Hexyl Chain Flexibility, Solubility, HydrophobicityThe C6 alkyl chain increases segmental motion, improves solubility in organic solvents, and reduces water absorption.
Bromooctyl Chain Reactive Site for Polymerization/ModificationThe C-Br bond allows for grafting, chain extension, or initiation of controlled polymerization reactions.
Long Alkyl Chains (Overall) Processability, Morphology ControlThe presence of long, non-polar side chains can improve melt processing and influence the solid-state packing of the polymer.

The furan ring possesses unique chemical reactivity that can be exploited for creating crosslinked and network polymers. rsc.org A prominent example is the thermally reversible Diels-Alder reaction between a furan group and a maleimide. researchgate.net This "click" reaction forms a stable adduct that can be reversed at elevated temperatures, allowing for the development of self-healing materials and recyclable thermosets. dntb.gov.uaresearchgate.net Polymers incorporating this compound into their backbone could be crosslinked using bismaleimide (B1667444) compounds, creating robust networks whose properties could be tuned by the length and nature of the crosslinker. researchgate.net

Another crosslinking strategy involves the oxidation of the furan moiety. nih.gov This can be triggered chemically or through reactive oxygen species, leading to the formation of covalent linkages between polymer chains. nih.gov This method provides a pathway to permanently set materials for applications requiring high thermal and chemical stability.

Exploration of Long-Chain Alkylfuran Derivatives in Conjugated Systems

Furan-containing polymers and oligomers have attracted interest for their potential in conjugated systems, which are the basis for many organic electronic devices. nih.gov While thiophene (B33073) (the sulfur analog of furan) has been more extensively studied, furan offers benefits such as increased conjugation and potentially better transport properties. nih.gov Research on well-defined, monodisperse oligo(alkylfuran)s has shown that the furan backbone can maintain a high degree of planarity, which is crucial for efficient charge transport, even in the presence of certain structural defects. nih.gov The properties of these rigid oligo(alkylfuran)s are strongly influenced by the conjugation length. nih.gov

The primary challenge for polyfurans is often their limited solubility, which hinders processing. The incorporation of long alkyl side chains, such as the hexyl and octyl groups in this compound, is a well-established strategy to overcome this issue. These chains increase the entropy of the system and disrupt intermolecular packing just enough to allow the conjugated polymer to dissolve in common organic solvents, facilitating its use in solution-based processing techniques like spin-coating and inkjet printing.

Development of Novel Functional Materials and Organic Electronics

The synthesis of novel furan-based molecules is a key area of research for developing new materials for organic electronics. core.ac.ukntu.edu.sg The ability to derive the core furan structure from sustainable sources adds to its appeal. ntu.edu.sg Conjugated polymers derived from precursors like this compound could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The structure of this compound is particularly well-suited for this purpose. The bromo-functional group is a versatile starting point for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada coupling), which are cornerstones of modern conjugated polymer synthesis. This allows for the systematic construction of well-defined polymer backbones with alternating electron-rich (furan) and electron-poor units, a common strategy for tuning the electronic and optical properties of materials for specific device applications.

Sustainable Chemical Manufacturing and Biomass Valorization Pathways

The transition to a bio-based economy relies on the efficient conversion, or valorization, of biomass into valuable platform chemicals and materials. researchgate.net Furan derivatives are central to this effort, with extensive research focused on converting abundant sugars from lignocellulosic biomass into molecules like HMF and furfural (B47365). researchgate.netrsc.org These platform chemicals serve as precursors to a wide range of products, including monomers, fuels, and solvents. researchgate.netnrel.gov

The synthesis of this compound fits within this sustainable manufacturing paradigm. A plausible pathway involves:

Biomass to Furan: Dehydration of C6 sugars (hexoses) from biomass to produce HMF.

Furan Functionalization: A series of organic reactions to convert HMF or other simple furans into the target molecule. This could involve deoxygenation reactions followed by Friedel-Crafts alkylation or other C-C bond-forming reactions to attach the hexyl and bromooctyl chains.

This multi-step conversion transforms a low-cost, renewable feedstock into a high-performance functional molecule, demonstrating a clear pathway for biomass valorization.

Table 2: Illustrative Biomass Valorization Pathway

Step Process Input Output
1 Hydrolysis & DehydrationLignocellulosic Biomass5-Hydroxymethylfurfural (HMF)
2 Deoxygenation/ReductionHMF2,5-Dimethylfuran (B142691) or other alkylfurans
3 Halogenation & AlkylationSimple AlkylfuranThis compound

Future Perspectives in Mechanistic Organic Chemistry of Halogenated Alkylfurans

While the applications are promising, fundamental research into the mechanistic chemistry of halogenated alkylfurans is crucial for optimizing their synthesis and use. Future research will likely focus on several key areas:

Reactivity of the C-Br Bond: A deeper understanding of the kinetics and mechanisms of reactions involving the terminal bromine is needed. This includes studying its efficiency in initiating controlled polymerizations and its susceptibility to side reactions, which could be influenced by the presence of the furan ring through long-range electronic effects.

Oxidative and Thermal Stability: Alkylated furans can have poor oxidative stability, leading to the formation of peroxides and ring-opened products. nrel.gov Mechanistic studies are required to understand how the long alkyl chains and the bromo- substituent on this compound affect its stability under ambient and processing conditions.

Polymerization Mechanisms: Detailed mechanistic investigations into the polymerization of furan-containing monomers are essential. For polymers derived from this compound, this would involve elucidating the precise pathways of chain growth and termination in both free-radical and controlled polymerization processes.

Crosslinking Kinetics: For applications in self-healing or thermoset materials, it is important to study the kinetics of the Diels-Alder reaction or oxidative crosslinking. Understanding how the substituents on the furan ring affect the rate and equilibrium of these reactions will enable more precise material design.

By addressing these fundamental chemical questions, researchers can unlock the full potential of this compound and related compounds in the next generation of sustainable, high-performance materials.

Conclusion

Summary of Synthetic Achievements and Reactivity Insights

The synthesis of 2-(8-Bromooctyl)-5-hexylfuran can be approached through established methodologies in furan (B31954) chemistry, primarily involving sequential alkylation or cross-coupling reactions. While specific, detailed experimental procedures for this exact molecule are not readily found in peer-reviewed literature, the general principles of furan functionalization provide a clear roadmap for its preparation. The reactivity of the compound is characterized by the dual functionality of the electron-rich furan core and the reactive terminal bromine, making it a versatile building block for polymer synthesis. Its primary utility lies in its role as a monomer for the creation of soluble, conjugated polyfurans with potential applications in organic electronics.

Unaddressed Research Challenges and Future Opportunities

A significant challenge is the lack of detailed public-domain research specifically focused on this compound. While its commercial availability suggests its utility, a deeper understanding of its specific reaction kinetics, polymerization behavior, and the properties of the resulting polymers would be highly beneficial. Future research opportunities include the development and optimization of a high-yield, scalable synthesis for this monomer. Furthermore, a systematic investigation into its polymerization using different catalytic systems would provide valuable insights into controlling the molecular weight, regioregularity, and ultimately, the electronic properties of the corresponding polymers. Exploring the post-polymerization modification of the bromoalkyl chain could open up avenues for creating novel functional materials with tailored properties for advanced electronic and optoelectronic devices.

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